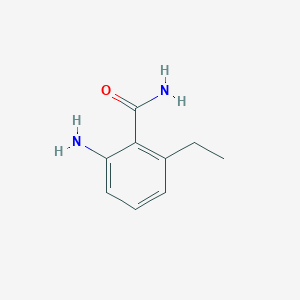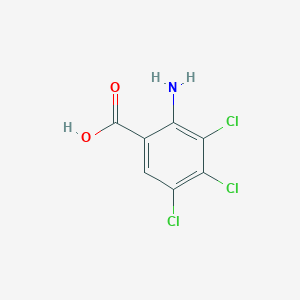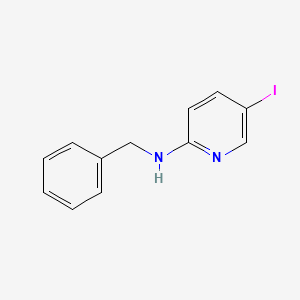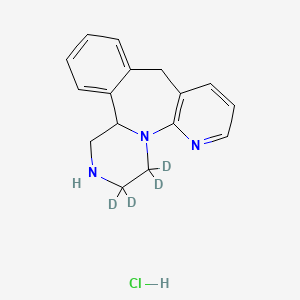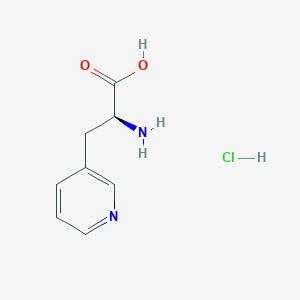
(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl
Descripción general
Descripción
(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl, also known as 4,4-dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl peroxide, is a peroxide compound that can be used in a variety of scientific research applications. It is a white powder with a molecular weight of 515.67 g/mol and a melting point of 82-83°C. 4,4-dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl peroxide is insoluble in water, but soluble in organic solvents such as ethanol, dichloromethane, and acetone. It is a useful reagent in organic synthesis due to its ability to activate a variety of organic compounds.
Aplicaciones Científicas De Investigación
Chiral Oxazolidin-2-ones in Organic Synthesis
Chiral oxazolidin-2-ones are valuable in organic synthesis, serving as chiral auxiliaries and possessing biological activity. A study demonstrated a practical method for producing these compounds with high enantioselectivity through a modified Sharpless asymmetric aminohydroxylation followed by base-mediated ring closure, showcasing their synthetic versatility (Barta et al., 2000).
Antibacterial Oxazolidinones with Reduced Monoamine Oxidase Activity
A novel class of oxazolidinone antibacterial agents with a reduced effect on monoamine oxidase A (MAO-A) was developed, addressing the side effects associated with many oxazolidinones. The introduction of a 1,2,3-triazole as a replacement for the conventional acetamide functionality was a key finding in this development, highlighting the potential of oxazolidinone derivatives in safer antibacterial treatments (Reck et al., 2005).
New Antibacterial Oxazolidinone with Improved Safety Profile
Research on oxazolidinones led to the discovery of a new compound, MRX-I, characterized by high activity against Gram-positive pathogens and a significantly reduced risk of myelosuppression and monoamine oxidase inhibition. This advancement marked a significant step in enhancing the safety profile of oxazolidinone-based antibacterial therapy (Gordeev & Yuan, 2014).
Innovative Synthesis of 2-Oxazolidinones
A unique Pd-catalyzed, water-promoted sequential oxidative aminocarbonylation-cyclocarbonylation process was developed for the synthesis of 2-oxazolidinone derivatives. This method showcased an efficient approach to obtaining these compounds from easily accessible starting materials, emphasizing their potential in various synthetic applications (Gabriele et al., 2007).
Propiedades
InChI |
InChI=1S/C23H46NO2/c1-5-7-9-11-13-15-17-19-23(24(25)22(3,4)21-26-23)20-18-16-14-12-10-8-6-2/h5-21H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFAKDOCBCXKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1(N(C(CO1)(C)C)[O])CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662258 | |
| Record name | (4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101829-05-4 | |
| Record name | (4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bisimidazo[2,1-a:2',1'-a']anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-dione (mixture with cis-isomer)](/img/structure/B1499866.png)
![2,9-Di(2-hydroxyethyl)-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B1499867.png)
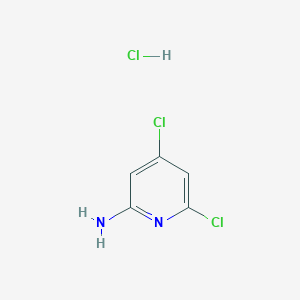
![1-Tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1499872.png)

![N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B1499875.png)
![Urea, N-[4-(4-methyl-1-piperazinyl)phenyl]-N'-[4-[4-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-](/img/structure/B1499877.png)
